molecular formula C9H13NO B169027 4-Methoxy-2,5-dimethylaniline CAS No. 117174-70-6

4-Methoxy-2,5-dimethylaniline

Cat. No.: B169027
CAS No.: 117174-70-6
M. Wt: 151.21 g/mol
InChI Key: ZCKVENPXPQNFSH-UHFFFAOYSA-N
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Description

4-Methoxy-2,5-dimethylaniline is an organic compound with the molecular formula C9H13NO It is a derivative of aniline, featuring a methoxy group (-OCH3) and two methyl groups (-CH3) attached to the benzene ring

Mechanism of Action

Action Environment

The action, efficacy, and stability of 4-Methoxy-2,5-dimethylaniline can be influenced by various environmental factors . These factors can include pH, temperature, and the presence of other molecules in the environment. For instance, the compound’s ionization state and thus its ability to interact with its targets can be affected by pH. Similarly, temperature can influence the compound’s stability and its diffusion rate in the body.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Methoxy-2,5-dimethylaniline can be synthesized through several methods. One common approach involves the alkylation of aniline derivatives. For instance, the reaction of 4-methoxyaniline with methyl iodide in the presence of a base can yield this compound. Another method involves the reduction of Schiff bases formed from the condensation of 4-methoxybenzaldehyde and 2,5-dimethylaniline using reducing agents like sodium borohydride .

Industrial Production Methods: Industrial production of this compound typically involves the catalytic hydrogenation of nitro compounds or the alkylation of aniline derivatives using methanol in the presence of an acid catalyst .

Chemical Reactions Analysis

Types of Reactions: 4-Methoxy-2,5-dimethylaniline undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding quinone derivatives.

    Reduction: Reduction reactions can convert nitro groups to amines.

    Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the benzene ring.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenation using bromine or chlorination using chlorine gas.

Major Products:

Scientific Research Applications

4-Methoxy-2,5-dimethylaniline has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.

    Biology: It serves as a building block for the synthesis of biologically active molecules.

    Medicine: It is investigated for its potential therapeutic properties and as a precursor for pharmaceutical compounds.

    Industry: It is used in the production of polymers, resins, and other industrial chemicals.

Comparison with Similar Compounds

    4-Methoxyaniline: Lacks the additional methyl groups.

    2,5-Dimethylaniline: Lacks the methoxy group.

    4-Methoxy-2,5-dimethylphenol: Similar structure but with a hydroxyl group instead of an amino group.

Properties

IUPAC Name

4-methoxy-2,5-dimethylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO/c1-6-5-9(11-3)7(2)4-8(6)10/h4-5H,10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCKVENPXPQNFSH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1OC)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

2,5-Dimethylnitrobenzene, (46.8 ml, 0.35 mol) was dissolved in sulfuric acid (47.1 ml)/methanol (650 ml) and then 5% palladium on carbon (50% hydrate, 0.35 g) was added. The mixture was allowed to react for 3 hours under hydrogen atmosphere at the pressure of 5 atms at 40° C. After cooling, the catalyst was removed, and methanol was removed under reduced pressure. The residue was poured into a 25% aqueous ammonia solution with cooling on ice, and extracted with toluene. The extract was washed with 5% sodium hydrosulfite, dried over sodium sulfate and purified by column chromatography on a small amount of silica gel (toluene:ethyl acetate=1:1). The solvent was removed under reduced pressure and crystallization from hexane yielded 35.0 g of the title compound.
Quantity
46.8 mL
Type
reactant
Reaction Step One
Quantity
650 mL
Type
reactant
Reaction Step One
Quantity
47.1 mL
Type
solvent
Reaction Step One
Quantity
0.35 g
Type
catalyst
Reaction Step Two
Yield
66%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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